molecular formula C10H12INO2 B1204855 N-Iodoacetyltyramine CAS No. 53527-07-4

N-Iodoacetyltyramine

Cat. No.: B1204855
CAS No.: 53527-07-4
M. Wt: 305.11 g/mol
InChI Key: KROHFNRTQBLLOZ-UHFFFAOYSA-N
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Safety and Hazards

The safety data sheet for N-Iodoacetyltyramine indicates that it may be harmful if swallowed and causes serious eye damage . It’s recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

Biochemical Analysis

Biochemical Properties

N-Iodoacetyltyramine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with enzymes involved in acetylation processes, where this compound can act as a substrate or inhibitor. Additionally, it has been observed to interact with proteins that have thiol groups, forming covalent bonds that can alter the protein’s function . These interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate adrenergic receptors, which can affect cell signaling and lead to changes in cellular responses . Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind to specific biomolecules and alter their activity. For instance, it can inhibit or activate enzymes by forming covalent bonds with their active sites . This binding can lead to changes in enzyme activity, which in turn affects various biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its efficacy . Additionally, long-term exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating enzyme activity and improving cellular function. At high doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses . These threshold effects are essential for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to acetylation and deacetylation processes. It interacts with enzymes such as acetyltransferases and deacetylases, which play a crucial role in regulating metabolic flux and metabolite levels . These interactions can influence the overall metabolic activity of cells and contribute to the compound’s biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its accumulation in specific cellular compartments . The localization and distribution of this compound are critical for its biological activity and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound is often found in the cytosol, where it interacts with various enzymes and proteins involved in metabolic processes . Additionally, this compound can be targeted to specific organelles, such as the mitochondria or nucleus, through post-translational modifications and targeting signals. These localization patterns are essential for understanding the compound’s role in cellular function and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Iodoacetyltyramine can be synthesized through the iodination of acetyltyramine. The process typically involves the reaction of acetyltyramine with iodine and a suitable oxidizing agent under controlled conditions . The reaction is carried out in an organic solvent, such as acetonitrile, at room temperature. The product is then purified using chromatographic techniques to obtain this compound in high purity .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the compound meets the required standards for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: N-Iodoacetyltyramine primarily undergoes substitution reactions due to the presence of the iodo group. It can react with nucleophiles, such as thiols, to form thioether bonds . This property makes it useful for labeling sulfhydryl-containing compounds.

Common Reagents and Conditions:

    Nucleophiles: Thiols (e.g., cysteine, glutathione)

    Solvents: Organic solvents like acetonitrile or dimethyl sulfoxide

    Conditions: Room temperature, mild stirring

Major Products Formed: The major products formed from the reaction of this compound with thiols are thioether derivatives. These products are often used in biochemical assays and labeling studies .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its high reactivity towards sulfhydryl groups, making it a preferred reagent for labeling applications. Its selectivity and mild reaction conditions further enhance its utility in biochemical research .

Properties

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]-2-iodoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO2/c11-7-10(14)12-6-5-8-1-3-9(13)4-2-8/h1-4,13H,5-7H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KROHFNRTQBLLOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)CI)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60968273
Record name N-[2-(4-Hydroxyphenyl)ethyl]-2-iodoethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60968273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53527-07-4
Record name N-Iodoacetyltyramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053527074
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-(4-Hydroxyphenyl)ethyl]-2-iodoethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60968273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary application of N-Iodoacetyltyramine highlighted in the research?

A1: The research article focuses on the preparation and utilization of this compound as a reagent for radiolabeling molecules. Specifically, it demonstrates the use of this compound for incorporating Iodine-125 (125I) into molecules through alkylation of sulfhydryl (-SH) groups. [] This suggests its utility in developing radiolabeled probes for research or diagnostic applications.

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